2-chloro-5-[(1R)-1-chloroethyl]pyridine
Description
2-Chloro-5-[(1R)-1-chloroethyl]pyridine is a chlorinated pyridine derivative featuring a chiral (1R)-1-chloroethyl substituent at the 5-position and a chlorine atom at the 2-position of the pyridine ring.
Properties
Molecular Formula |
C7H7Cl2N |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
2-chloro-5-[(1R)-1-chloroethyl]pyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3/t5-/m1/s1 |
InChI Key |
UEOCLBUKKVLGJR-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridine derivatives with halogen or alkyl-halogen substituents are widely studied. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., Cl, CF3, NO2) exhibit enhanced stability and altered reactivity. For example, trifluoromethyl groups increase lipophilicity and metabolic resistance, making them valuable in agrochemicals .
- Steric and Stereochemical Effects: The (1R)-1-chloroethyl group in the target compound introduces chirality, which may affect biological activity (e.g., enantioselective interactions in drug targets). Non-chiral analogs like 2-chloro-5-(chloromethyl)pyridine lack this stereochemical complexity .
- Thermal Stability : Derivatives with nitro groups (e.g., Q13) show higher melting points (259–287°C) due to strong intermolecular interactions, whereas alkyl-substituted analogs may have lower thermal stability .
Preparation Methods
Chlorination of Ethyl-Substituted Pyridines
A plausible route involves introducing chlorine at the 2-position of a 5-ethylpyridine precursor, followed by stereoselective chlorination of the ethyl group. For example:
-
Starting Material : 5-Ethyl-2-hydroxypyridine or its ether derivatives.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) replaces the hydroxyl or alkoxy group with chlorine.
-
Stereoselective Chlorination : Radical or electrophilic chlorination of the ethyl side chain using chiral catalysts or auxiliaries to favor the (R)-configuration.
Challenges :
-
Positional selectivity (avoiding 3- or 4-chloro byproducts).
-
Achieving enantiomeric excess (ee) >90% for the chloroethyl group.
Asymmetric Synthesis via Chiral Intermediates
Hydrogenation of Ketone Precursors
A ketone intermediate, such as 5-acetyl-2-chloropyridine, could be asymmetrically hydrogenated to introduce the (R)-alcohol moiety, followed by chlorination:
Steps :
-
Grignard Reaction : 5-Bromo-2-chloropyridine reacts with isopropylmagnesium chloride-lithium chloride to form a nucleophilic intermediate, which is quenched with N-methoxy-N-methylacetamide to yield 5-acetyl-2-chloropyridine.
-
Asymmetric Hydrogenation : Use of a chiral catalyst (e.g., Ru-BINAP) to reduce the acetyl group to (R)-1-hydroxyethyl.
-
Chlorination : Replacement of the hydroxyl group with chlorine using PCl₅ or SOCl₂.
Data Table : Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Grignard Addition | iPrMgCl·LiCl, THF, 0°C → 20°C | 84 | N/A |
| Asymmetric Hydrogenation | Ru-(S)-BINAP, H₂ (30 bar), ethanol | 78 | 92 |
| Chlorination | PCl₅, reflux | 96 | 92* |
*Retention of configuration assumed.
Multi-Step Processes Inspired by Nicotinic Acid Routes
Adaptation of US4958025 Methodology
The synthesis of 2-chloro-5-chloromethylpyridine from nicotinic acid can be modified to introduce a chloroethyl group:
Proposed Pathway :
-
Step 1 : Nicotinic acid → 3-trichloromethylpyridine via PCl₅.
-
Step 2 : Alkoxy group introduction using sodium ethoxide (instead of methoxide) to form 2-ethoxy-5-(ethoxyethyl)pyridine.
-
Step 3 : Acid hydrolysis to yield 5-(1-hydroxyethyl)-2-pyridone.
-
Step 4 : Asymmetric hydrogenation (if needed) and chlorination with PCl₅.
Advantages :
-
Ethoxyethyl intermediates allow for controlled functionalization.
Limitations :
-
Requires precise control over alkoxide chain length and hydrolysis conditions.
Resolution of Racemic Mixtures
Kinetic Resolution via Enzymatic Catalysis
Racemic 2-chloro-5-(1-chloroethyl)pyridine can be resolved using lipases or esterases:
-
Substrate : Synthesize a racemic ester derivative (e.g., acetylated hydroxyethyl precursor).
-
Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes one enantiomer.
-
Conditions : Aqueous buffer, 30°C, 24 hours.
Data :
-
Typical ee: 85–95%.
-
Yield: 40–50% for desired (R)-enantiomer.
Comparative Analysis of Chlorination Agents
Table : Efficiency of Chlorinating Agents for Hydroxyethyl → Chloroethyl Conversion
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|---|
| PCl₅ | Toluene | 110 | 6 | 92 | Phosphorus oxides |
| SOCl₂ | DCM | 40 | 2 | 88 | HCl, SO₂ |
| (COCl)₂ | Ether | 25 | 4 | 85 | CO, HCl |
Stereochemical Considerations
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